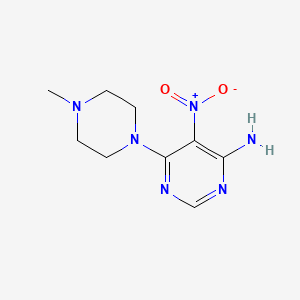![molecular formula C20H21N5O4 B2506098 Acétate de méthyle 2-(6-benzyl-4,7,8-triméthyl-1,3-dioxopurino[7,8-a]imidazol-2-yl) CAS No. 896816-71-0](/img/structure/B2506098.png)
Acétate de méthyle 2-(6-benzyl-4,7,8-triméthyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Cadre 1,2,3-triazole: L’acétate de méthyle 2-(6-benzyl-4,7,8-triméthyl-1,3-dioxopurino[7,8-a]imidazol-2-yl) contient un cycle 1,2,3-triazole, qui agit à la fois comme donneur de liaison hydrogène et comme chélateur de métal . La partie triazole peut former de fortes liaisons hydrogène C–H et immobiliser des espèces métalliques, ce qui la rend utile en catalyse.
- Catalyseur nanostructuré: Des chercheurs ont préparé un nanocatalyseur magnétique en modifiant des nanoparticules de Pd avec la partie triazole. Cette nanostructure catalyse efficacement la formylation sans CO gazeux des halogénures d’aryle en utilisant l’acide formique comme source de CO pratique et respectueuse de l’environnement. Elle excelle également dans les réactions de couplage croisé de Suzuki .
- Dérivés de l’imidazole: L’acétate de méthyle 2-(6-benzyl-4,7,8-triméthyl-1,3-dioxopurino[7,8-a]imidazol-2-yl) appartient à la famille de l’imidazole. Des composés contenant de l’imidazole ont été synthétisés et évalués pour leur activité antituberculeuse. Des études plus approfondies pourraient explorer son potentiel dans la lutte contre la tuberculose .
- Dérivés de l’indole: La structure de l’imidazole et de la purine du composé ressemble à celle des dérivés de l’indole. L’acide indole-3-acétique, une hormone végétale, est produite par la dégradation du tryptophane. Il pourrait être intéressant d’étudier si ce composé présente des effets similaires sur la croissance et le développement des plantes .
Catalyse et chélation métallique
Activité antituberculeuse
Analogue de l’hormone végétale
Mécanisme D'action
Target of action
Compounds with an imidazole ring, like the one present in the given compound, are known to interact with various biological targets. For instance, they can act as inhibitors for enzymes like cyclo-oxygenase-2 (COX-2), which plays a key role in inflammation and pain .
Mode of action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds such as hydrogen bonds and hydrophobic interactions. This can lead to changes in the conformation and activity of the target protein .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets COX-2, it could affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammation and associated symptoms .
Propriétés
IUPAC Name |
methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-12-13(2)25-16-17(21-19(25)23(12)10-14-8-6-5-7-9-14)22(3)20(28)24(18(16)27)11-15(26)29-4/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHCMUCCTOAZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)

![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)
![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)



